Papyracillic acid

Descripción general

Descripción

Papyracillic acid is a fungal metabolite and a derivative of penicillic acid . It was originally isolated from L. papyraceum and has antibiotic, antifungal, and phytotoxic activities . It is active against the bacteria X. campestris and B. subtilis and the fungus C. tropicalis . Papyracillic acid induces necrotic lesion formation in a panel of 10 plants .

Synthesis Analysis

A synthetic approach to the papyracillic acid family of natural products has been developed . The spiroacetal core is rapidly assembled through an unprecedented zinc carbenoid-mediated tandem chain extension-acylation reaction . Subsequent functional group manipulation provided access to papyracillic acid B and 4-epi-papyracillic acid C .

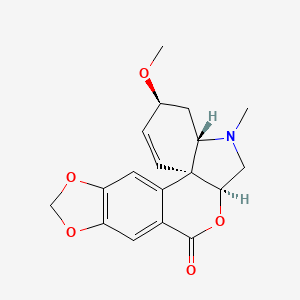

Molecular Structure Analysis

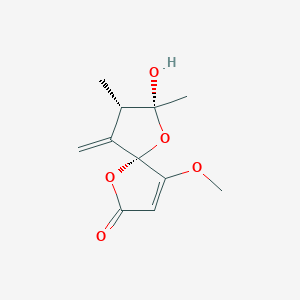

The molecular formula of Papyracillic acid is C11H14O5 . The exact mass and monoisotopic mass are 226.08412354 g/mol . The structure of Papyracillic acid includes a spiroacetal core .

Chemical Reactions Analysis

The key steps of the synthesis of papyracillic acid include an intramolecular oxidative coupling of ketone and malonic ester enolates and an aza-Cope-Mannich rearrangement . These steps assembled the core structure of the natural product’s unique ring system .

Physical And Chemical Properties Analysis

Papyracillic acid has a molecular weight of 226.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 65 Ų . The complexity of Papyracillic acid is 399 .

Aplicaciones Científicas De Investigación

Biting Deterrent Against Mosquitoes

Papyracillic acid and its derivatives have been studied for their biting deterrent activities against Aedes aegypti , the major vector of the arboviruses responsible for dengue fever . The structural feature responsible for the activity of compound 1 was probably the furanone ring . The presence of the alternative substituted cyclobutene, oxiran or substituted 4 H -1,2,3-oxadiazine rings in some derivatives may be responsible for an increase in activity .

Antibiotic Properties

Papyracillic acid is a fungal metabolite and a derivative of penicillic acid. It has been found to have antibiotic properties . It is active against the bacteria X. campestris and B. subtilis .

Antifungal Properties

In addition to its antibiotic properties, papyracillic acid also exhibits antifungal activities . It is active against the fungus C. tropicalis .

Phytotoxic Activities

Papyracillic acid has been found to have phytotoxic activities . It induces necrotic lesion formation in a panel of 10 plants .

Research in Medicinal Chemistry

Papyracillic acid is being used in medicinal chemistry research for the development of new drugs and treatments . Its structure-activity relationships are being studied to understand how changes in its structure affect its biological activity .

Potential Use in Disease Control

Given its biting deterrent activity against Aedes aegypti, the major vector of dengue fever, papyracillic acid could potentially be used in controlling the spread of this disease .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Papyracillic acid A, also known as Papyracillic acid or PAPYRACILLIC ACID, primarily targets the Aedes aegypti mosquito, which is a major vector of arboviruses responsible for dengue fever . It acts as a biting deterrent against these mosquitoes .

Mode of Action

The compound interacts with its targets by acting as a phytotoxin . The structural feature responsible for the activity of Papyracillic acid A is probably the furanone ring . The presence of alternative substituted cyclobutene, oxiran, or substituted 4H-1,2,3-oxadiazine rings in some derivatives may be responsible for an increase in activity .

Biochemical Pathways

It is known that the compound is a bioactive 1,6-dioxaspiro[4,4]nonene derivative in equilibrium with the open-chain form . It is related to the mycotoxin penicillic acid .

Result of Action

Papyracillic acid A has shown strong mosquito biting deterrent activity . All the compounds showed biting deterrence higher than the solvent control, ethanol . None of these compounds showed any larvicidal activity at the highest testing dose of 100 ppm .

Action Environment

The action of Papyracillic acid A can be influenced by environmental factors. For instance, large amounts of bromide can alter the secondary metabolism of the fungus that produces Papyracillic acid A, leading it to produce the compound as the main metabolite

Propiedades

IUPAC Name |

(2R,3S,5S)-2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3/t6-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYMIBGYKZFDMD-MQOMDTIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=C)[C@]2(C(=CC(=O)O2)OC)O[C@@]1(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Papyracillic acid A | |

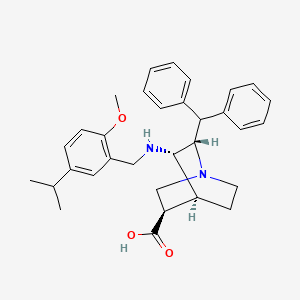

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)

![[(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B1264772.png)